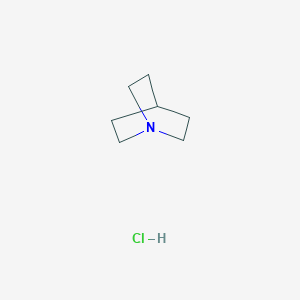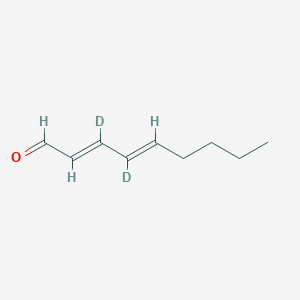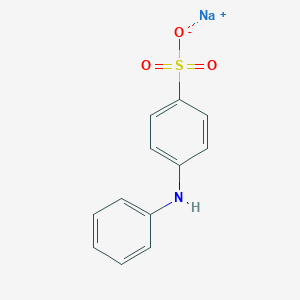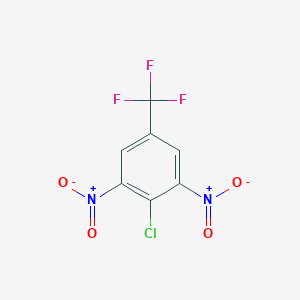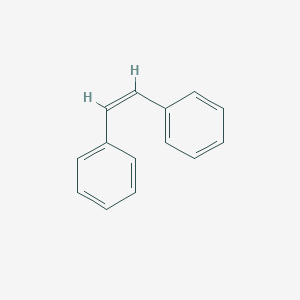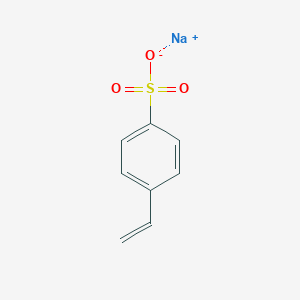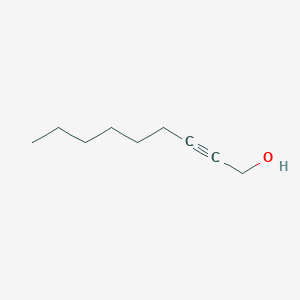
Non-2-yn-1-ol
Vue d'ensemble
Description
Non-2-yn-1-ol, also known as 2-Nonyn-1-ol, is used as an organic chemical synthesis intermediate .
Synthesis Analysis
Non-2-yn-1-ol is a chemical compound with the molecular formula C9H16O . It is used as an intermediate in organic chemical synthesis . A synthetic method that relies on NIS (N-iodosuccinimide)-mediated cycloisomerization reactions of 1- (2’-anilinyl)prop-2-yn-1-ols to gem-3- (diiodomethyl)indolin-2-ones and 2- (iodomethylene)indolin-3-ones has been developed .Molecular Structure Analysis
The molecular structure of Non-2-yn-1-ol consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The InChI representation of its structure isInChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3 . Physical And Chemical Properties Analysis
Non-2-yn-1-ol has a molecular weight of 140.22 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 160.9±8.0 °C at 760 mmHg, and a flash point of 54.9±11.4 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .Applications De Recherche Scientifique
Non-2-yn-1-ol is a chemical compound with the molecular formula C9H16O . It has a molecular weight of 140.2227 . This compound is used as an organic chemical synthesis intermediate . It is not miscible in water and is stable under recommended storage conditions . It is incompatible with oxidizing agents .
-
Corrosion Inhibitor : Similar to propargyl alcohol , Non-2-yn-1-ol could potentially be used as a corrosion inhibitor. Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of metals and alloys.
-
Metal Complex Solution : It could be used in the preparation of metal complex solutions . These solutions are often used in various fields such as catalysis, material science, and biochemistry.
-
Solvent Stabilizer : Non-2-yn-1-ol might be used as a solvent stabilizer . Solvent stabilizers are substances added to solvents to prevent unwanted reactions that would degrade the solvent.
-
Electroplating Brightener Additive : It could be used as an additive in electroplating processes to enhance the brightness of the metal surface .
-
Intermediate in Organic Synthesis : Non-2-yn-1-ol is used as an intermediate in organic synthesis . This means it can be used in the production of other organic compounds in chemical reactions.
-
Corrosion Inhibitor : Similar to propargyl alcohol , Non-2-yn-1-ol could potentially be used as a corrosion inhibitor. Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of metals and alloys.
-
Metal Complex Solution : It could be used in the preparation of metal complex solutions . These solutions are often used in various fields such as catalysis, material science, and biochemistry.
-
Solvent Stabilizer : Non-2-yn-1-ol might be used as a solvent stabilizer . Solvent stabilizers are substances added to solvents to prevent unwanted reactions that would degrade the solvent.
-
Electroplating Brightener Additive : It could be used as an additive in electroplating processes to enhance the brightness of the metal surface .
-
Intermediate in Organic Synthesis : Non-2-yn-1-ol is used as an intermediate in organic synthesis . This means it can be used in the production of other organic compounds in chemical reactions.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
non-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERDOEKKHDALKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207956 | |
| Record name | Non-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Non-2-yn-1-ol | |
CAS RN |
5921-73-3 | |
| Record name | 2-Nonyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Non-2-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Non-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Non-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

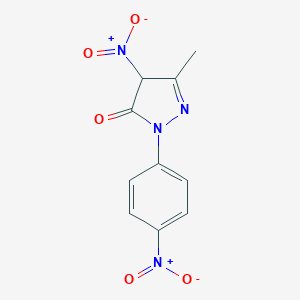
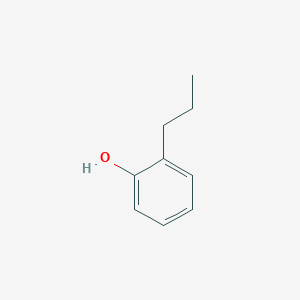
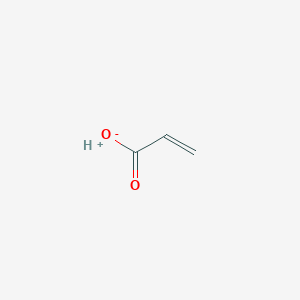
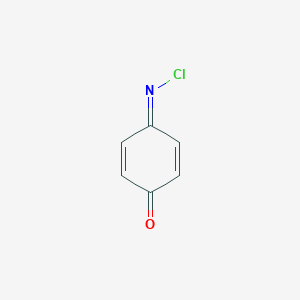
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)
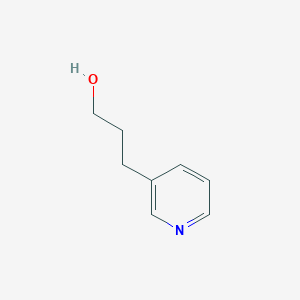
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)
